

Application Notes and Protocols: Immunoblotting for Caspase Activation with AMRI-59

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Compound of Interest

Compound Name: AMRI-59

Cat. No.: B12383452

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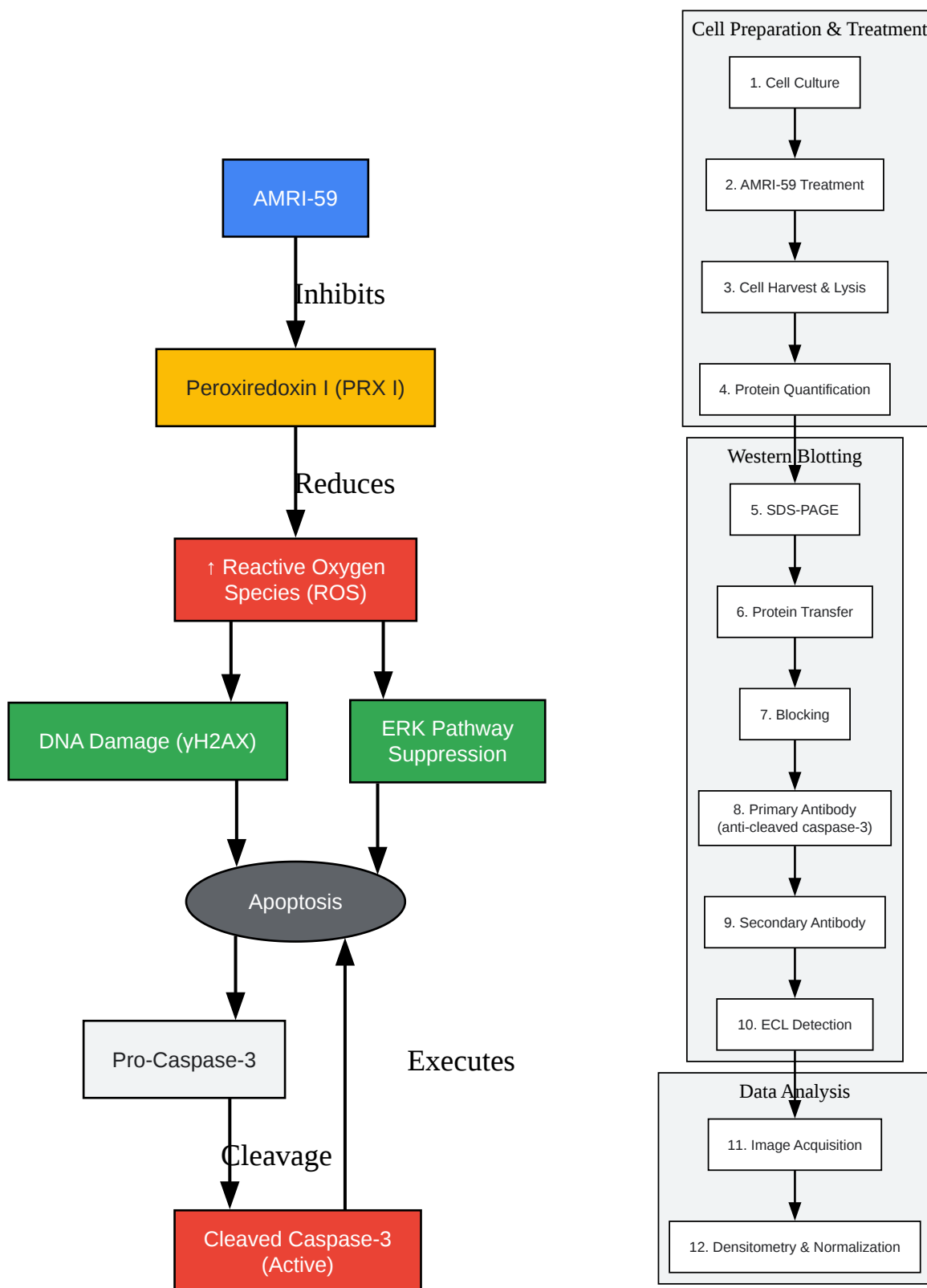
Introduction

AMRI-59 is a specific inhibitor of Peroxiredoxin I (PRX I), an enzyme involved in the cellular antioxidant response. By inhibiting PRX I, **AMRI-59** disrupts the intracellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress can induce cellular damage, including DNA damage, and trigger programmed cell death, or apoptosis. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the demolition phase of apoptosis. Specifically, the activation of effector caspases, such as caspase-3, is a hallmark of apoptosis and can be detected by the presence of its cleaved, active fragments.

These application notes provide a detailed protocol for utilizing immunoblotting to detect the activation of caspase-3 in response to treatment with **AMRI-59**. This method is a reliable and widely used technique to qualitatively and semi-quantitatively assess the induction of apoptosis by novel therapeutic compounds like **AMRI-59**.

Signaling Pathway of AMRI-59 Induced Caspase Activation

AMRI-59 induces apoptosis through a well-defined signaling cascade. The inhibition of PRX I by **AMRI-59** leads to an increase in intracellular ROS. This elevation in ROS contributes to DNA damage, often marked by the phosphorylation of H2A.X (γ H2AX), and the suppression of pro-survival signaling pathways such as the ERK pathway. These upstream events converge on the mitochondrial (intrinsic) pathway of apoptosis, leading to the activation of initiator caspases and subsequently the executioner caspase-3. The cleavage of pro-caspase-3 into its active p17 and p12 fragments is a critical step in the execution of apoptosis.



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